2-Cyclopropylbenzenesulfonyl chloride

Description

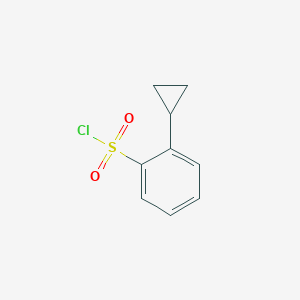

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2S/c10-13(11,12)9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYBACMNBYNBVCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclopropylbenzenesulfonyl Chloride

Strategic Approaches to the Introduction of Cyclopropyl (B3062369) and Sulfonyl Chloride Moieties

The primary challenge in synthesizing 2-cyclopropylbenzenesulfonyl chloride lies in achieving the desired ortho-substitution, as direct electrophilic substitution on cyclopropylbenzene (B146485) typically favors the para-position. Consequently, more nuanced strategic approaches are necessary.

Direct Chlorosulfonation of Cyclopropylbenzene Derivatives

Direct chlorosulfonation of cyclopropylbenzene is a seemingly straightforward approach. The cyclopropyl group is an ortho, para-directing group in electrophilic aromatic substitution reactions. However, due to steric hindrance at the ortho position, the major product of direct chlorosulfonation is typically the para-isomer, 4-cyclopropylbenzenesulfonyl chloride. Achieving a high yield of the ortho-isomer via this method is challenging and generally not the preferred synthetic route. The reaction is typically carried out using chlorosulfonic acid, with the electrophile being SO₂Cl⁺.

Multi-Step Synthesis from Precursor Aromatic Compounds

To overcome the regioselectivity issue, multi-step synthetic routes are often employed. These strategies involve building the molecule sequentially, allowing for precise control over the substitution pattern.

One plausible multi-step approach begins with a starting material where the desired ortho-relationship between functional groups or their precursors is already established. A potential pathway involves the use of 2-cyclopropylaniline (B1360045) as a key intermediate. This aniline (B41778) derivative can undergo a Sandmeyer-type reaction. The synthesis would proceed via the following steps:

Diazotization of 2-cyclopropylaniline: The primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Sulfonylation: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to introduce the sulfonyl chloride functionality at the position formerly occupied by the amino group.

Another strategic multi-step synthesis could involve the introduction of the cyclopropyl group onto an aromatic ring that already contains a sulfur-based functional group at the ortho position. For instance, starting with 2-bromobenzenesulfonyl chloride or a protected derivative, a cross-coupling reaction, such as a Suzuki or Negishi coupling, could be utilized to introduce the cyclopropyl moiety. This approach would leverage the well-established field of palladium-catalyzed cross-coupling reactions.

A third potential route starts with the synthesis of 2-cyclopropylthiophenol. This intermediate can then be oxidized to the desired sulfonyl chloride. Various oxidizing agents can be employed for this transformation, including a combination of hydrogen peroxide and thionyl chloride or N-chlorosuccinimide.

Examination of Reaction Conditions and Catalytic Systems for Optimized Yields and Selectivity

The success of these synthetic strategies hinges on the careful optimization of reaction conditions and the selection of appropriate catalytic systems.

For the Sandmeyer-type reaction of 2-cyclopropylaniline, the choice of acid and temperature for the diazotization step is critical to ensure the stability of the diazonium salt. The subsequent sulfonylation reaction requires a suitable copper catalyst, such as copper(I) chloride, to facilitate the conversion of the diazonium salt to the sulfonyl chloride.

In the case of cross-coupling reactions to introduce the cyclopropyl group, the selection of the palladium catalyst and ligands is paramount for achieving high yields and preventing side reactions. The reaction conditions, including solvent, temperature, and base, must be carefully screened for each specific substrate.

For the oxidation of 2-cyclopropylthiophenol, the choice of oxidant and reaction conditions will influence the yield and purity of the final product. Milder oxidation conditions are often preferred to avoid over-oxidation or degradation of the starting material.

| Reaction Step | Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Diazotization | 2-Cyclopropylaniline, NaNO₂, HCl | - | Water | 0 - 5 | High |

| Sulfonylation | Diazonium salt, SO₂ | CuCl | Acetic Acid | Room Temp. | Moderate |

| Suzuki Coupling | 2-Bromobenzenesulfonyl chloride, Cyclopropylboronic acid, Base | Pd(PPh₃)₄ | Toluene/Water | 80 - 100 | Good |

| Oxidation | 2-Cyclopropylthiophenol, H₂O₂/SOCl₂ | - | Dichloromethane | Room Temp. | High |

Purification Techniques and Characterization of Synthetic Intermediates

Throughout the multi-step synthesis of this compound, effective purification and thorough characterization of intermediates are essential to ensure the quality of the final product.

Common purification techniques employed include:

Crystallization: For solid intermediates and the final product, crystallization from an appropriate solvent system can be an effective method for purification.

Column Chromatography: This technique is widely used to separate the desired product from byproducts and unreacted starting materials, particularly for non-crystalline compounds.

Distillation: For liquid intermediates, distillation under reduced pressure can be used for purification.

Characterization of the synthetic intermediates and the final product is typically achieved using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the compounds and assessing their purity.

Mass Spectrometry (MS): Provides information about the molecular weight of the compounds.

Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the sulfonyl chloride group.

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Sustainability Considerations

Each of the proposed synthetic routes to this compound has its own set of advantages and disadvantages in terms of efficiency, scalability, and sustainability.

| Synthetic Route | Number of Steps | Key Reagents | Potential Yield | Scalability | Sustainability Concerns |

| Direct Chlorosulfonation | 1 | Chlorosulfonic acid | Low (for ortho) | High | Use of a highly corrosive and hazardous reagent. |

| From 2-Cyclopropylaniline | 2-3 | NaNO₂, SO₂, Cu catalyst | Moderate | Moderate | Generation of diazonium salts, which can be unstable. Use of a toxic gas (SO₂). |

| Cross-Coupling | 2-3 | Palladium catalyst, Organoborane/Organozinc reagent | Good | Moderate to High | Cost of palladium catalysts. Generation of metallic waste. |

| From 2-Cyclopropylthiophenol | 2-3 | Oxidizing agents (H₂O₂, NCS) | High | High | Use of potentially hazardous oxidizing agents. |

Ultimately, the choice of synthetic route will depend on a variety of factors, including the desired scale of production, cost considerations, and the availability of starting materials and reagents.

Chemical Reactivity and Transformation Profiles of 2 Cyclopropylbenzenesulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

The chemistry of 2-cyclopropylbenzenesulfonyl chloride is dominated by the high reactivity of the sulfonyl chloride functional group (-SO₂Cl) toward nucleophiles. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, it readily undergoes nucleophilic substitution reactions where the chloride ion serves as an effective leaving group. These transformations typically proceed via a bimolecular nucleophilic substitution (SN2-type) mechanism at the sulfur center.

One of the most fundamental reactions of sulfonyl chlorides is their conversion to sulfonamides upon reaction with primary or secondary amines. libretexts.org This reaction is a cornerstone in medicinal chemistry, as the sulfonamide moiety is a key structural feature in numerous therapeutic agents. The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of this compound. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to yield the stable sulfonamide. chemguide.co.uk

The process is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. A common strategy is to use a twofold excess of the amine, where one equivalent acts as the nucleophile and the second acts as the base. chemguide.co.uk Alternatively, a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) can be used. libretexts.org The reaction is generally high-yielding and tolerant of a wide range of functional groups on the amine. researchgate.netwikipedia.org

Table 1: Synthesis of Sulfonamides from this compound This table is interactive and represents expected products based on established chemical principles.

| Nucleophile (Amine) | Product Name | Chemical Formula of Product |

|---|---|---|

| Ammonia (NH₃) | 2-Cyclopropylbenzenesulfonamide | C₉H₁₁NO₂S |

| Aniline (B41778) (C₆H₅NH₂) | N-Phenyl-2-cyclopropylbenzenesulfonamide | C₁₅H₁₅NO₂S |

| Diethylamine ((C₂H₅)₂NH) | N,N-Diethyl-2-cyclopropylbenzenesulfonamide | C₁₃H₁₉NO₂S |

| Morpholine (C₄H₉NO) | 4-(2-Cyclopropylphenylsulfonyl)morpholine | C₁₃H₁₇NO₃S |

Synthesis of Sulfonate Esters and Related Derivatives

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols or phenols to form sulfonate esters. This transformation, often referred to as sulfonylation, proceeds through a similar nucleophilic substitution mechanism where the oxygen atom of the hydroxyl group attacks the sulfonyl sulfur.

The reaction is typically performed in the presence of a base, with pyridine being a common choice. Pyridine can act as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which is then readily attacked by the alcohol or phenol. The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent substitution or elimination reactions.

Table 2: Synthesis of Sulfonate Esters from this compound This table is interactive and represents expected products based on established chemical principles.

| Nucleophile (Alcohol/Phenol) | Product Name | Chemical Formula of Product |

|---|---|---|

| Methanol (CH₃OH) | Methyl 2-cyclopropylbenzenesulfonate | C₁₀H₁₂O₃S |

| Phenol (C₆H₅OH) | Phenyl 2-cyclopropylbenzenesulfonate | C₁₅H₁₄O₃S |

| Ethanol (C₂H₅OH) | Ethyl 2-cyclopropylbenzenesulfonate | C₁₁H₁₄O₃S |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 2-cyclopropylbenzenesulfonate | C₁₂H₁₆O₃S |

Reactions with Organometallic Reagents and Other Nucleophiles

The electrophilic sulfur center of this compound can also be attacked by carbon nucleophiles, such as those derived from organometallic reagents. The reaction of sulfonyl chlorides with Grignard reagents (R-MgX) or organocuprates can lead to the formation of sulfones, which are compounds containing a sulfonyl group flanked by two carbon atoms (C-SO₂-C). thieme-connect.com

This C-S bond-forming reaction provides a direct route to unsymmetrical sulfones. thieme-connect.comorganic-chemistry.org The reaction with Grignard reagents can sometimes be complicated by side reactions, but the use of catalysts or less reactive organometallic species like organocuprates can improve selectivity and yield. acs.org Other nucleophiles, such as azide (B81097) ions (N₃⁻) or thiolates (RS⁻), can also displace the chloride to form sulfonyl azides and thiosulfonates, respectively.

Table 3: Reactions of this compound with Organometallic and Other Nucleophiles This table is interactive and represents expected products based on established chemical principles.

| Nucleophile/Reagent | Product Class | Product Name | Chemical Formula of Product |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | Sulfone | 2-Cyclopropyl-1-(methylsulfonyl)benzene | C₁₀H₁₂O₂S |

| Phenylmagnesium bromide (C₆H₅MgBr) | Sulfone | 2-Cyclopropyl-1-(phenylsulfonyl)benzene | C₁₅H₁₄O₂S |

| Sodium azide (NaN₃) | Sulfonyl Azide | 2-Cyclopropylbenzenesulfonyl azide | C₉H₉N₃O₂S |

| Sodium thiophenoxide (C₆H₅SNa) | Thiosulfonate | S-Phenyl 2-cyclopropylbenzenethiosulfonate | C₁₅H₁₄O₂S₂ |

Reactivity and Transformations of the Cyclopropyl (B3062369) Ring

The cyclopropane (B1198618) ring is a unique structural motif characterized by significant ring strain (approximately 27 kcal/mol), which imparts chemical properties resembling those of a carbon-carbon double bond. pharmaguideline.comlibretexts.org Its reactivity is highly dependent on the nature of its substituents and the reaction conditions.

The presence of the strongly electron-withdrawing benzenesulfonyl chloride group makes the cyclopropane ring in this molecule susceptible to ring-opening reactions. bohrium.comnih.gov Such "electrophilic cyclopropanes" can react with nucleophiles, particularly under conditions that favor the formation of a stabilized intermediate. nih.gov

The ring-opening is typically initiated by the attack of a nucleophile or an electrophile, or via a radical mechanism, leading to the cleavage of one of the cyclopropane's C-C bonds to relieve ring strain. scilit.comresearchgate.net For aryl cyclopropanes, activation can occur via single-electron transfer from the aryl ring or by direct electrophilic attack on the strained C-C bond. researchgate.net For this compound, a nucleophilic attack could occur at one of the carbons of the cyclopropyl ring in an SN2-like fashion, resulting in a 1,3-difunctionalized propane (B168953) derivative. This reactivity is generally observed under more forcing conditions than those required for substitution at the sulfonyl chloride group.

Despite its inherent ring strain, the cyclopropyl group is often robust and can be retained intact through many common chemical transformations. chemistryworld.com The integrity of the ring is generally maintained during the nucleophilic substitution reactions at the sulfonyl sulfur center described in section 3.1.

Reactions such as the formation of sulfonamides and sulfonate esters are typically conducted under mild, often basic, conditions at or below room temperature. These conditions are not energetic enough to overcome the kinetic barrier for the cleavage of the carbon-carbon bonds of the cyclopropane ring. Therefore, this compound serves as a valuable building block, allowing for the introduction of the 2-cyclopropylphenylsulfonyl moiety into a wide array of molecules while preserving the unique three-membered ring structure.

Aromatic Ring Functionalization and Derivatization Strategies

The reactivity of the aromatic ring in this compound is influenced by two key substituents: the cyclopropyl group and the sulfonyl chloride group.

The cyclopropyl group is known to be an ortho, para-directing activator in electrophilic aromatic substitution reactions. This is due to the ability of the C-C bonds of the cyclopropane ring, which have significant p-character, to stabilize the intermediate carbocation (arenium ion) through conjugation. This activating effect would theoretically direct incoming electrophiles to the positions ortho and para to the cyclopropyl group.

Conversely, the sulfonyl chloride group (-SO₂Cl) is a strong deactivating group and a meta-director. The sulfur atom is in a high oxidation state and is highly electronegative, withdrawing electron density from the aromatic ring through both inductive and resonance effects. This deactivation makes electrophilic aromatic substitution reactions more difficult, requiring harsher reaction conditions.

The presence of both an activating (cyclopropyl) and a deactivating (sulfonyl chloride) group on the same aromatic ring presents a competitive scenario. The regiochemical outcome of electrophilic aromatic substitution would depend on the specific reaction conditions and the nature of the electrophile. In general, the activating group has a more dominant directing effect. Therefore, substitution would be predicted to occur at the positions ortho and para to the cyclopropyl group, and meta to the sulfonyl chloride group.

Hypothetical Functionalization Reactions:

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Cyclopropyl-5-nitrobenzenesulfonyl chloride |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-2-cyclopropylbenzenesulfonyl chloride |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Cyclopropyl-5-acylbenzenesulfonyl chloride |

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution and has not been experimentally verified for this compound.

Derivatization strategies would primarily involve reactions of the sulfonyl chloride group. Sulfonyl chlorides are versatile intermediates that readily react with nucleophiles.

Hypothetical Derivatization Reactions:

| Nucleophile | Product Class |

| Amines (R-NH₂) | Sulfonamides |

| Alcohols (R-OH) | Sulfonate Esters |

| Water (H₂O) | Sulfonic Acids |

This table outlines common derivatization reactions for sulfonyl chlorides.

Chemoselectivity and Regioselectivity in Multi-Functional Transformations

The concept of chemoselectivity in reactions involving this compound would be centered on the differential reactivity of the sulfonyl chloride group and the aromatic ring. For instance, in a reaction with a nucleophile that is also a potential reactant for electrophilic aromatic substitution, the sulfonyl chloride group would be expected to react preferentially due to its high electrophilicity.

Regioselectivity, as discussed previously, is governed by the directing effects of the existing substituents. The interplay between the ortho, para-directing cyclopropyl group and the meta-directing sulfonyl chloride group is the primary determinant of the position of substitution on the aromatic ring. The most likely positions for electrophilic attack are those activated by the cyclopropyl group and not strongly deactivated by the sulfonyl chloride group. Specifically, the position para to the cyclopropyl group (and meta to the sulfonyl chloride) would be a likely site of substitution. The ortho positions to the cyclopropyl group are also activated, but steric hindrance from the adjacent cyclopropyl and sulfonyl chloride groups might reduce their reactivity.

Derivatization Strategies and Applications in Analytical and Material Sciences

Development of Derivatization Protocols for 2-Cyclopropylbenzenesulfonyl Chloride

The reactivity of the sulfonyl chloride group is the cornerstone of the derivatization strategies for this compound. This functional group readily reacts with nucleophiles, most notably amines, to form stable sulfonamide linkages. The presence of the cyclopropyl (B3062369) group at the ortho position can influence the reactivity of the sulfonyl chloride through electronic and steric effects. The cyclopropyl group is known to be a good π-electron donor, which can affect the electron density of the aromatic ring and, consequently, the reactivity of the sulfonyl chloride moiety.

Preparation of Sulfonamide Derivatives for Analytical Detection

The synthesis of sulfonamide derivatives is a primary strategy for the analytical detection of various amines. By reacting this compound with a target amine, a stable derivative is formed that can be easily detected and quantified using standard analytical techniques such as chromatography and mass spectrometry.

A general protocol for the synthesis of such derivatives involves the reaction of this compound with a primary or secondary amine in the presence of a base. The base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The reaction is often carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature.

| Amine | Base | Solvent | Product |

| Aniline (B41778) | Pyridine | Dichloromethane | N-phenyl-2-cyclopropylbenzenesulfonamide |

| Benzylamine | Triethylamine | Tetrahydrofuran | N-benzyl-2-cyclopropylbenzenesulfonamide |

| Piperidine | Triethylamine | Dichloromethane | 1-(2-Cyclopropylphenyl)sulfonylpiperidine |

Table 1: Representative Conditions for the Synthesis of Sulfonamide Derivatives

The resulting sulfonamides are typically stable, crystalline solids that can be purified by recrystallization or column chromatography. Their well-defined structures and characteristic fragmentation patterns in mass spectrometry make them ideal for use as analytical standards.

Synthesis of Stable Derivatives for Structural Elucidation

The reaction with simple, commercially available amines or alcohols can yield suitable crystals. For instance, reaction with ammonia would produce the primary sulfonamide, 2-Cyclopropylbenzenesulfonamide, while reaction with methanol in the presence of a base would yield methyl 2-cyclopropylbenzenesulfonate. The choice of the derivatizing agent can influence the crystal packing and the quality of the resulting X-ray diffraction data.

Application as a Chemical Precursor in the Construction of Complex Molecular Architectures

The reactivity of this compound makes it a valuable precursor for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The cyclopropyl moiety is a desirable feature in many drug candidates due to its unique conformational properties and its ability to improve metabolic stability and binding affinity.

By forming a sulfonamide bond, this compound can be incorporated into larger molecular scaffolds. This strategy has been widely employed in the synthesis of various biologically active compounds. While specific examples for the 2-cyclopropyl derivative are not extensively documented in publicly available research, the general principle is well-established for a wide range of substituted benzenesulfonyl chlorides. For instance, benzenesulfonamide derivatives are known to be potent inhibitors of various enzymes. The introduction of the 2-cyclopropyl group could modulate the biological activity and pharmacokinetic properties of such inhibitors.

Utilization in the Synthesis of Scaffolds for Advanced Materials

The unique properties of the cyclopropyl group, such as its conformational rigidity and electronic nature, make it an attractive component in the design of advanced materials. While direct applications of this compound in this area are still emerging, the synthesis of cyclopropyl-containing scaffolds holds significant promise.

These scaffolds can serve as the core structures for the development of materials with tailored optical, electronic, or mechanical properties. For example, the incorporation of the 2-cyclopropylphenylsulfonyl moiety into a polymer backbone could influence the polymer's solubility, thermal stability, and morphology. The inherent chirality of certain cyclopropane (B1198618) derivatives could also be exploited for the creation of chiral materials for applications in catalysis and separation science.

Functionalization of Surfaces and Polymeric Systems via Sulfonyl Chloride Linkages

The sulfonyl chloride group provides a robust handle for the covalent attachment of the 2-cyclopropylphenyl moiety onto a variety of surfaces and polymeric systems. This surface functionalization can dramatically alter the properties of the underlying material, imparting new functionalities.

For instance, the reaction of this compound with amine-functionalized surfaces, such as silica gel or polymer resins, results in a stable sulfonamide linkage. This can be used to modify the hydrophobicity, chemical resistance, and binding characteristics of the surface. In the context of polymeric systems, this compound can be used as a cross-linking agent or as a means to introduce the cyclopropyl group as a pendant functionality. This can lead to the development of novel polymers with enhanced performance characteristics for a range of applications, from specialized coatings to advanced separation membranes. Research on analogous compounds, such as trifluoromethylbenzenesulfonyl chloride, has demonstrated the utility of this approach for modifying material properties. frontiersrj.com

Advanced Applications in Targeted Organic Synthesis and Ligand Design

Role as a Key Intermediate in Multi-Step Total Synthesis

2-Cyclopropylbenzenesulfonyl chloride frequently serves as a pivotal intermediate in the intricate pathways of multi-step total synthesis. The sulfonyl chloride functional group provides a reliable handle for the introduction of a sulfonamide or sulfonate ester linkage, which can act as a stable connecting unit within a larger molecular framework. This reactivity is instrumental in the construction of complex natural products and medicinally relevant compounds.

In synthetic planning, the robust nature of the resulting sulfonamide bond is a significant advantage. It can withstand a wide array of reaction conditions, allowing for further chemical transformations on other parts of the molecule without cleavage of this critical linkage. This stability is a key consideration in the design of convergent and efficient synthetic routes.

Enantioselective and Diastereoselective Transformations Utilizing the Cyclopropyl (B3062369) Moiety

The cyclopropyl group, while achiral itself, can exert significant steric and electronic influence on adjacent reactive centers, thereby enabling enantioselective and diastereoselective transformations. The rigid, three-membered ring can effectively shield one face of a nearby prochiral center, directing the approach of a reagent to the opposite face and inducing a high degree of stereocontrol.

This principle is exploited in various asymmetric reactions. For instance, when the 2-cyclopropylbenzenesulfonyl group is appended to a molecule containing a prochiral ketone or olefin, subsequent reductions, additions, or cycloadditions can proceed with a high degree of facial selectivity. The predictable stereodirecting effect of the cyclopropyl group makes it a valuable tool for establishing key stereocenters in the synthesis of chiral molecules.

Furthermore, the electronic nature of the cyclopropane (B1198618) ring, with its partial π-character, can influence the transition state energies of certain reactions, further enhancing stereoselectivity. While catalytic asymmetric [3+2] cycloadditions of activated cyclopropyl ketones have been reported, the development of enantioselective transformations involving less activated cyclopropanes remains an area of active research. nih.gov The unique properties of the cyclopropyl group within the 2-cyclopropylbenzenesulfonyl scaffold offer opportunities for the design of novel stereoselective methodologies.

Development of Chiral Auxiliaries and Ligands Based on the this compound Scaffold

The development of chiral ligands and auxiliaries is fundamental to the field of asymmetric synthesis. researcher.life A chiral auxiliary is a stereogenic unit that is temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com The this compound framework provides a versatile starting point for the design of such molecules.

By reacting this compound with a readily available chiral amine or alcohol, a diverse range of chiral sulfonamides and sulfonates can be synthesized. These new chiral entities can then be employed as auxiliaries to direct the stereoselective alkylation, acylation, or aldol (B89426) reactions of attached prochiral substrates. The steric bulk of the cyclopropyl group, in conjunction with the chirality of the appended molecule, can create a well-defined chiral pocket that dictates the approach of incoming reagents.

Similarly, the scaffold can be elaborated into chiral ligands for transition metal-catalyzed reactions. The introduction of coordinating atoms, such as phosphorus or nitrogen, at strategic positions on the 2-cyclopropylbenzenesulfonyl framework can lead to the formation of novel chiral ligands. These ligands can then be used to generate chiral metal complexes capable of catalyzing a wide variety of enantioselective transformations, including hydrogenations, cross-coupling reactions, and cycloadditions. The modular nature of this approach allows for the systematic tuning of the ligand's steric and electronic properties to optimize stereoselectivity for a specific reaction.

| Type of Chiral Molecule | General Structure | Potential Application |

| Chiral Auxiliary | 2-Cyclopropyl-C₆H₄-SO₂-NR¹R² (where R¹ or R² is a chiral group) | Asymmetric alkylations, aldol reactions |

| Chiral Ligand | Functionalized 2-cyclopropylbenzenesulfonyl derivative with coordinating atoms | Enantioselective transition metal catalysis |

Strategic Integration into Retrosynthetic Pathways of Complex Natural and Synthetic Compounds

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials. The strategic incorporation of this compound into retrosynthetic planning can lead to more concise and efficient synthetic routes.

A common retrosynthetic disconnection involves the cleavage of a carbon-heteroatom bond, such as a sulfonamide linkage. This leads back to an amine and a sulfonyl chloride. By identifying a key sulfonamide bond within a complex target, one can retrosynthetically disconnect to this compound and a simpler amine fragment. This strategy is particularly effective when the sulfonamide is a central feature of the molecular architecture.

The cyclopropyl group itself can also be a strategic element in retrosynthesis. For instance, a target molecule containing a cyclopropane ring might be retrosynthetically derived from an alkene via a cyclopropanation reaction. In such cases, a precursor containing the 2-cyclopropylbenzenesulfonyl moiety could be a logical synthetic target.

Computational and Theoretical Investigations of 2 Cyclopropylbenzenesulfonyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are powerful tools for elucidating the properties of molecules like 2-Cyclopropylbenzenesulfonyl chloride at the atomic and electronic levels. Methods such as Density Functional Theory (DFT) and Ab Initio calculations provide a framework for understanding its structure, reactivity, and spectroscopic properties.

A computational study of this compound would begin with the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. Following this, an analysis of its electronic structure would reveal key insights into its chemical nature.

Electron Density Distribution: Calculations would map the electron density surface, showing regions of high and low electron concentration. This would highlight the electronegative character of the oxygen and chlorine atoms, which would draw electron density away from the sulfur and carbon atoms.

Mulliken and Natural Population Analysis (NPA): These analyses would assign partial charges to each atom in the molecule. This data is crucial for understanding the molecule's polarity and its susceptibility to nucleophilic or electrophilic attack. For instance, the sulfur atom in the sulfonyl chloride group is expected to have a significant positive charge, making it a primary electrophilic site.

| Atom | Predicted Partial Charge (Arbitrary Units) |

| S | +1.2 |

| O1 | -0.6 |

| O2 | -0.6 |

| Cl | -0.3 |

| C (ipso) | +0.2 |

Bond Order Analysis: This would quantify the type and strength of the chemical bonds within the molecule. The analysis would likely confirm the double-bond character of the S-O bonds and the single-bond character of the S-Cl and S-C bonds.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity.

HOMO and LUMO Energy Levels: The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Orbital Distribution: The spatial distribution of the HOMO and LUMO would indicate the most likely sites for reaction. In this compound, the HOMO is expected to be localized on the cyclopropyl-substituted benzene (B151609) ring, while the LUMO would likely be centered on the sulfonyl chloride group, particularly on the sulfur atom and the S-Cl bond. This suggests that the benzene ring would be the site of electrophilic attack, while the sulfur atom would be the site of nucleophilic attack.

| Orbital | Energy (eV) | Primary Location |

| HOMO | -7.5 | Benzene Ring |

| LUMO | -1.2 | Sulfonyl Chloride Group |

| HOMO-LUMO Gap | 6.3 | - |

Molecular Modeling and Conformational Analysis

The presence of the cyclopropyl (B3062369) group and the sulfonyl chloride group, both of which can rotate relative to the benzene ring, means that this compound can exist in multiple conformations.

Potential Energy Surface Scan: A systematic rotation around the C-S and C-C bonds (connecting the cyclopropyl group to the ring) would be performed to map the potential energy surface. This would identify the lowest energy (most stable) conformation and any higher energy conformers. The results would likely show that the most stable conformation has the cyclopropyl group oriented to minimize steric hindrance with the bulky sulfonyl chloride group.

Conformational Isomers: The analysis would identify and quantify the energy differences between various stable or metastable conformers. This information is important for understanding the molecule's behavior in solution, where it may exist as a mixture of different conformations.

Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

NMR Chemical Shifts: The magnetic shielding of each nucleus (¹H and ¹³C) would be calculated to predict the NMR chemical shifts. These predicted values are invaluable for assigning the peaks in an experimental NMR spectrum.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) spectrum of the molecule. Each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., S=O stretching, C-H bending). This allows for the assignment of key bands in the experimental IR spectrum.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Asymmetric SO₂ Stretch | 1380 |

| Symmetric SO₂ Stretch | 1185 |

| S-Cl Stretch | 420 |

| Aromatic C-H Stretch | 3100-3000 |

Reaction Pathway Energetics and Transition State Geometries

Theoretical calculations can be used to model chemical reactions involving this compound, such as its reaction with a nucleophile.

Reaction Coordinate Diagram: By calculating the energy of the system as the reactants approach and transform into products, a reaction coordinate diagram can be constructed. This diagram would show the energies of the reactants, products, any intermediates, and the transition states that connect them.

Transition State Analysis: The geometry of the transition state for a given reaction would be determined. For a nucleophilic attack on the sulfur atom, the transition state would likely feature a trigonal bipyramidal geometry around the sulfur atom. The energy of this transition state (the activation energy) is a key determinant of the reaction rate.

Mechanistic Elucidation of Reactions Involving 2 Cyclopropylbenzenesulfonyl Chloride

Detailed Mechanistic Pathways of Nucleophilic Substitution at the Sulfur Center

Nucleophilic substitution at the tetracoordinate sulfur atom of arenesulfonyl chlorides is a topic of considerable mechanistic complexity, with pathways that can be influenced by the substrate, nucleophile, solvent, and leaving group. mdpi.com For most arenesulfonyl chlorides, the reaction with nucleophiles is generally accepted to proceed through a bimolecular nucleophilic substitution (SN2-type) mechanism. nih.govbeilstein-journals.orgresearchgate.net

Theoretical investigations, particularly Density Functional Theory (DFT) calculations on the identity chloride-chloride exchange reaction in various arenesulfonyl chlorides, have provided strong evidence for a synchronous SN2 mechanism. dntb.gov.uanih.gov These studies show the reaction proceeding through a single, central transition state rather than a stable pentacoordinate intermediate, which would be indicative of a two-step addition-elimination (A-E) mechanism. nih.govmdpi.com The potential energy surface is characterized as a double-well, featuring the central transition state flanked by pre- and post-reaction ion-dipole complexes. mdpi.com

The pathway can be depicted as follows: Nu- + ArSO2Cl → [Nu---SO2(Ar)---Cl]-‡ → NuSO2Ar + Cl-

In this SN2-like pathway, the nucleophile (Nu-) attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal (TBP) transition state where the incoming nucleophile and the leaving chloride group occupy the apical positions. nih.gov The reaction proceeds with the simultaneous formation of the Nu-S bond and cleavage of the S-Cl bond.

For 2-cyclopropylbenzenesulfonyl chloride, the presence of the cyclopropyl (B3062369) group in the ortho position is expected to exert significant steric and electronic effects. Like other ortho-alkyl groups, the cyclopropyl substituent is anticipated to cause steric crowding in the tetrahedral ground state of the molecule. This steric compression is partially relieved upon moving to the more spacious trigonal bipyramidal transition state, leading to a phenomenon known as "steric acceleration". mdpi.comnih.gov This effect counterintuitively enhances the reactivity of ortho-substituted arenesulfonyl chlorides compared to their less hindered analogues. dntb.gov.uanih.gov

Kinetic Studies and Determination of Reaction Rate Laws

Kinetic studies are essential for elucidating reaction mechanisms, and the nucleophilic substitution reactions of arenesulfonyl chlorides have been shown to follow second-order kinetics. The rate of the reaction is dependent on the concentrations of both the sulfonyl chloride and the nucleophile, which is consistent with the proposed bimolecular SN2 mechanism. mdpi.com

The rate law can be expressed as: Rate = k [ArSO2Cl] [Nucleophile]

Where k is the second-order rate constant.

Extensive kinetic data has been collected for the identity chloride-chloride exchange reaction of a wide range of substituted arenesulfonyl chlorides using radio-labeled tetraethylammonium (B1195904) chloride (Et4N36Cl). dntb.gov.uanih.gov These studies have revealed a fascinating trend: the presence of ortho-alkyl groups accelerates the reaction rate, a finding that contradicts typical expectations of steric hindrance. This acceleration is attributed to the release of ground-state strain in the transition state. mdpi.comdntb.gov.uanih.gov

While specific kinetic data for this compound is not available, the table below presents data for analogous compounds, which allows for an informed estimation of its reactivity. The cyclopropyl group is sterically demanding, and it is expected to exhibit a rate acceleration similar to or potentially greater than that of a methyl group.

| Compound | Substituent | Relative Rate Constant (k/kunsubstituted) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

|---|---|---|---|---|

| Benzenesulfonyl chloride | H | 1.00 | 14.1 ± 0.4 | -22.1 ± 1.2 |

| 2-Methylbenzenesulfonyl chloride | 2-CH3 | 9.63 | 12.5 ± 0.3 | -22.0 ± 1.1 |

| 2,6-Dimethylbenzenesulfonyl chloride | 2,6-(CH3)2 | 45.8 | 11.1 ± 0.2 | -22.5 ± 0.7 |

| 2,6-Diisopropylbenzenesulfonyl chloride | 2,6-(i-Pr)2 | 27.9 | 11.8 ± 0.2 | -21.2 ± 0.7 |

| This compound | 2-c-C3H5 | Predicted > 1.00 | Predicted < 14.1 | Predicted ≈ -22 |

The data clearly illustrates the rate enhancement provided by ortho-alkyl groups. The lower enthalpy of activation (ΔH‡) for the substituted compounds supports the hypothesis that steric strain in the ground state is a key contributor to their enhanced reactivity. The entropy of activation (ΔS‡) remains consistently negative and similar across the series, reflecting the ordered, bimolecular nature of the transition state.

Characterization of Intermediates and Transition States

In the context of the SN2 mechanism governing the reactions of this compound, the primary focus is on the characterization of the transition state, as discrete intermediates are not formed. Computational studies on analogous arenesulfonyl chlorides have been instrumental in defining the geometry and energetic properties of this fleeting species. mdpi.com

The transition state for nucleophilic substitution at the sulfonyl sulfur is characterized by a trigonal bipyramidal (TBP) geometry. nih.gov In this arrangement, the central sulfur atom is pentacoordinate, with the aromatic ring and the two oxygen atoms situated in the equatorial plane. The incoming nucleophile and the departing chloride leaving group occupy the two apical positions, approximately 180° apart.

The key to understanding the reactivity of ortho-substituted systems like this compound lies in comparing the energetics of the ground state and the transition state.

Transition State: As the reaction proceeds to the TBP transition state, the bond angles in the equatorial plane widen (approaching 120°). This geometric shift allows the ortho-cyclopropyl group to move away from the sulfonyl oxygens, thereby relieving the steric strain that was present in the ground state.

Analysis of Solvent Effects and Catalysis in Reaction Mechanisms

Solvent properties play a critical role in the kinetics and mechanism of nucleophilic substitution at a sulfonyl center. The SN2 transition state involves the development and separation of charge, making the reaction sensitive to solvent polarity and ionizing power. Solvolysis studies of arenesulfonyl chlorides have been extensively analyzed using the extended Grunwald-Winstein equation, which quantifies the sensitivity of the reaction rate to solvent nucleophilicity (l) and solvent ionizing power (m). researchgate.netmdpi.com

log(k/ko) = lNT + mYCl

For a wide range of arenesulfonyl chlorides, these studies consistently yield significant values for both l and m, confirming the bimolecular nature of the solvolysis mechanism, where the solvent acts as both the nucleophile and the medium. researchgate.netmdpi.com For this compound, a similar dependence is expected, with polar, protic solvents being particularly effective at stabilizing the charge-separated transition state and facilitating the reaction.

Kinetic Solvent Isotope Effects (KSIE) provide further mechanistic insight. The hydrolysis of benzenesulfonyl chloride in H2O versus D2O yields a KSIE (kH₂O/kD₂O) value of approximately 1.56. nih.govbeilstein-journals.org This value is indicative of a mechanism where bond breaking is significant in the rate-determining step and suggests that the solvent is involved as a nucleophile, not merely as a general base catalyst for the attack of water. beilstein-journals.org It is reasonable to assume that the hydrolysis of this compound would exhibit a KSIE in a similar range, supporting an SN2 pathway.

Isotopic Labeling Studies for Mechanistic Confirmation

Isotopic labeling is a powerful tool for probing reaction mechanisms, and it has been effectively employed in studying nucleophilic substitution at sulfonyl centers.

One of the most direct applications has been in studying the chloride-chloride exchange reaction between arenesulfonyl chlorides and a chloride salt. By using a salt enriched with the radioisotope chlorine-36 (36Cl), such as Et4N36Cl, the rate of incorporation of the radiolabel into the arenesulfonyl chloride can be precisely measured. dntb.gov.uanih.gov This technique has been fundamental in generating the kinetic data that underpins the understanding of substituent effects, including the steric acceleration caused by ortho-alkyl groups.

Finally, as mentioned previously, kinetic solvent isotope effects (KSIE), such as comparing reaction rates in H2O vs. D2O or CH3OH vs. CH3OD, are crucial for determining the role of the solvent in the transition state. beilstein-journals.org These studies consistently point towards the solvent acting as a nucleophile in a bimolecular process for arenesulfonyl chlorides.

Future Directions and Emerging Research Frontiers

Exploration of Unconventional Reactivity Modes and Catalytic Activation

Future research is poised to uncover novel transformations of 2-cyclopropylbenzenesulfonyl chloride by leveraging its distinct structural features. The presence of the cyclopropyl (B3062369) ring, known for its unique electronic properties and ability to participate in ring-opening reactions, offers a fertile ground for exploring unconventional reactivity. ontosight.ai Catalytic methods that can selectively activate the C-C bonds of the cyclopropyl group or the C-S bond of the sulfonyl chloride moiety are of particular interest.

Recent advancements in palladium-catalyzed C-H bond functionalization using arylsulfonyl chlorides as versatile reagents suggest exciting possibilities. acs.org Adapting these methodologies to this compound could lead to novel C-S, C-Cl, and C-C bond formations, expanding its synthetic utility. Furthermore, the development of catalytic systems that can harness the strain energy of the cyclopropyl ring could lead to innovative ring-expansion or rearrangement reactions, providing access to complex molecular scaffolds.

| Potential Reaction Type | Catalyst System (Hypothetical) | Potential Product Class |

| C(sp³)-H Activation of Cyclopropyl | Rhodium or Palladium Complexes | Functionalized Cyclopropyl Derivatives |

| Reductive C-S Cleavage | Nickel or Iron Catalysts | Cyclopropylbenzene (B146485) |

| Cyclopropyl Ring Opening | Lewis or Brønsted Acids | Substituted Allylic or Homoallylic Sulfonamides |

| Directed C-H Sulfonylation | Palladium with Directing Group | Novel Sulfone Architectures |

Integration into Flow Chemistry Systems and Automated Synthesis Platforms

The synthesis and derivatization of sulfonyl chlorides often involve highly reactive intermediates and exothermic reactions, making them ideal candidates for flow chemistry applications. rsc.orgnih.govresearchgate.netmdpi.comresearchgate.net The integration of this compound into continuous flow systems can offer significant advantages in terms of safety, scalability, and product consistency. rsc.org Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction parameters and minimizing the formation of byproducts. nih.gov

Key Advantages of Flow Chemistry for this compound:

| Feature | Benefit |

| Enhanced Safety | Controlled handling of reactive intermediates and better management of exotherms. nih.gov |

| Improved Yield & Purity | Precise control over stoichiometry, temperature, and residence time. rsc.org |

| Scalability | Facile transition from laboratory-scale synthesis to larger-scale production. mdpi.com |

| Automation | Enables high-throughput synthesis of derivative libraries. foresight.org |

Design of Supramolecular Assemblies and Self-Assembled Systems

The sulfonamide linkage, readily formed from this compound, is a well-established hydrogen bonding motif in supramolecular chemistry. nih.gov This opens up avenues for designing novel self-assembling systems where the 2-cyclopropylphenyl group acts as a unique structural and functional element. The rigid and three-dimensional nature of the cyclopropyl group can be exploited to direct the formation of specific supramolecular architectures, such as discrete oligomers, extended networks, or functional materials. nih.govrochester.edu

Future research could focus on synthesizing amphiphilic sulfonamide derivatives of this compound that self-assemble in solution to form micelles, vesicles, or gels. The unique electronic properties of the cyclopropyl group could be leveraged to create responsive systems where the self-assembly process can be modulated by external stimuli.

Development of Smart Materials and Responsive Chemical Systems based on the Cyclopropylbenzenesulfonyl Chloride Scaffold

The development of "smart" or stimuli-responsive materials is a rapidly growing field of research. acs.orgrsc.orgnih.govresearchgate.netresearchgate.net The incorporation of the this compound scaffold into polymer backbones or as pendant groups could lead to novel materials with tunable properties. The sulfonyl group can participate in dynamic covalent chemistry or act as a trigger for conformational changes in response to stimuli such as pH, light, or temperature.

The cyclopropyl group itself can be a stimulus-responsive element. For instance, its susceptibility to ring-opening under certain acidic or redox conditions could be harnessed to create materials that undergo a structural or property change in response to a specific chemical signal. This could find applications in areas such as controlled-release systems, sensors, or self-healing materials. Research into cyclopropane-containing copolymers has already indicated their potential for creating materials with desirable physical and mechanical properties. jomardpublishing.com

Interdisciplinary Research Opportunities in Chemical Biology and Catalysis

The intersection of chemistry with biology and catalysis presents exciting opportunities for this compound. The cyclopropyl group is a valuable pharmacophore in medicinal chemistry, known to enhance metabolic stability, potency, and cell permeability. nih.govacs.orghyphadiscovery.com This makes derivatives of this compound attractive candidates for the development of new therapeutic agents.

In chemical biology, sulfonyl fluorides, which are closely related to sulfonyl chlorides, have emerged as powerful tools for covalently modifying proteins and probing biological systems. rsc.orgnih.govnih.govrsc.orgsigmaaldrich.com There is potential to develop this compound-based probes to target specific amino acid residues in proteins, enabling the study of protein function and the identification of new drug targets. The cyclopropyl moiety could provide unique binding interactions or act as a conformational constraint.

In the field of organocatalysis, sulfonamides derived from various sulfonyl chlorides have been successfully employed as catalysts for a range of asymmetric transformations. nih.govnih.gov The unique steric and electronic properties of the 2-cyclopropylphenyl group could be harnessed to design novel chiral sulfonamide catalysts with enhanced activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.